3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide

説明

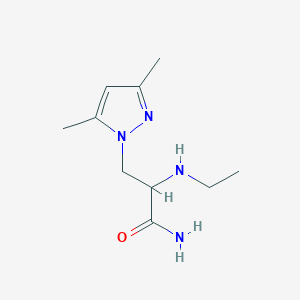

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide is an amide derivative featuring a pyrazole ring substituted with two methyl groups at positions 3 and 3. The molecule also includes an ethylamino side chain and a propanamide backbone (Fig. 1).

特性

分子式 |

C10H18N4O |

|---|---|

分子量 |

210.28 g/mol |

IUPAC名 |

3-(3,5-dimethylpyrazol-1-yl)-2-(ethylamino)propanamide |

InChI |

InChI=1S/C10H18N4O/c1-4-12-9(10(11)15)6-14-8(3)5-7(2)13-14/h5,9,12H,4,6H2,1-3H3,(H2,11,15) |

InChIキー |

PCWBCVXVUOPKMV-UHFFFAOYSA-N |

正規SMILES |

CCNC(CN1C(=CC(=N1)C)C)C(=O)N |

製品の起源 |

United States |

準備方法

General Strategy

The preparation typically involves three key steps:

Synthesis or procurement of 3,5-dimethyl-1H-pyrazole derivatives : The pyrazole ring can be synthesized via condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or accessed commercially as 3,5-dimethylpyrazole.

Formation of a suitable propanamide intermediate : This usually involves functionalization of a 2-substituted propanamide or propanoic acid derivative bearing an ethylamino group.

Coupling of the pyrazole moiety to the propanamide backbone : This is often achieved through nucleophilic substitution, alkylation, or amidation reactions, linking the pyrazole nitrogen to the propanamide carbon skeleton.

Specific Synthetic Route Example

A plausible synthetic route is as follows:

Preparation of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile : This intermediate can be synthesized by reacting 3,5-dimethylpyrazole with cyanoacetyl chloride or cyanoacetyl derivatives under controlled conditions.

Conversion to the corresponding propanamide : The nitrile group of the intermediate can be hydrolyzed to an amide under acidic or basic conditions, yielding 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide.

Introduction of the ethylamino group at the 2-position : This can be accomplished by nucleophilic substitution or reductive amination on a suitable precursor, such as 2-bromo- or 2-chloropropanamide derivatives, with ethylamine to afford the target compound.

Reaction Conditions

Solvents : Common solvents include ethanol, methanol, or dimethylformamide (DMF), chosen for solubility and reaction compatibility.

Catalysts : Acid catalysts such as hydrochloric acid or base catalysts like triethylamine may be employed to facilitate amidation or substitution steps.

Temperature : Reactions are typically conducted at mild to moderate temperatures (25–80 °C) to optimize yield while minimizing decomposition.

Purification : The final product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography, HPLC) to achieve high purity (>95%).

Analytical Data and Characterization

Characterization of the compound during and after synthesis is essential to confirm structure and purity.

| Technique | Purpose | Typical Data/Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm pyrazole and ethylamino substituents | 1H NMR: Pyrazole protons δ 7.5–8.5 ppm; ethylamino protons δ 1.2–3.5 ppm; 13C NMR confirms carbon environments |

| Mass Spectrometry (MS) | Molecular weight verification | Molecular ion peak at m/z = 210.28 consistent with formula |

| Infrared Spectroscopy (IR) | Functional group identification | Amide C=O stretch ~1650 cm⁻¹; N-H stretches; pyrazole ring vibrations |

| High Performance Liquid Chromatography (HPLC) | Purity analysis | Purity >95% with retention time consistent with standard |

| X-ray Crystallography | Structural confirmation (if crystals obtained) | Provides bond lengths, angles, and intramolecular interactions |

Comparative Analysis with Structural Analogs

Comparing this compound with related pyrazole derivatives such as 2-(ethylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide reveals the influence of substituents on synthetic approaches and properties:

| Feature | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide | 2-(Ethylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide |

|---|---|---|

| Pyrazole substitution | Dimethyl at 3,5 positions | Methyl at 3 position only |

| Amine substituent | Ethylamino at 2-position | Ethylamino at 2-position |

| Synthetic complexity | Moderate due to symmetrical dimethyl substitution | Slightly less complex |

| Solubility | Potentially lower due to bulkier substituents | Higher solubility |

| Synthetic route | Involves nitrile intermediate and hydrolysis | Direct amidation or alkylation routes |

Optimization and Experimental Design

To optimize the synthesis:

Design of Experiments (DoE) methodologies such as factorial designs can screen variables including temperature, solvent, catalyst loading, and reaction time to maximize yield and purity.

Response Surface Methodology (RSM) can fine-tune conditions based on initial screening.

Computational modeling (e.g., Density Functional Theory) can predict reaction pathways and energy barriers, aiding in rational design.

Summary Table of Preparation Steps

| Step | Starting Material / Intermediate | Reaction Type | Conditions/Notes | Outcome/Product |

|---|---|---|---|---|

| 1 | 3,5-Dimethyl-1H-pyrazole + cyanoacetyl chloride | Acylation/nitrile formation | Solvent: DMF or ethanol, mild heating | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile |

| 2 | Nitrile intermediate | Hydrolysis to amide | Acidic or basic hydrolysis, moderate temp | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide |

| 3 | Halogenated propanamide precursor + ethylamine | Nucleophilic substitution or reductive amination | Solvent: ethanol, catalyst: triethylamine, 40–60 °C | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide |

化学反応の分析

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

科学的研究の応用

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation and survival . The compound may also interact with receptors and signaling pathways that mediate inflammation and pain, contributing to its potential therapeutic effects.

類似化合物との比較

Key structural attributes :

- Ethylamino group introduces basicity and flexibility.

- Propanamide backbone enhances solubility and metabolic stability compared to ester analogs.

Comparison with Similar Compounds

The compound belongs to a broader class of substituted propanamides and pyrazole derivatives. Below is a systematic comparison with structurally or functionally related molecules:

Structural Analogues

Table 1: Structural and Functional Comparison

Key Observations :

Pyrazole Modifications :

- The addition of a 4-chloro group in the pyrazole ring (CAS 1251386-83-0) increases molecular weight by ~35 Da compared to the target compound. Chlorination typically enhances electrophilicity and may alter binding affinity in biological systems .

- Compound 18 replaces the propanamide with a sulfonamide group, which often confers enzyme-inhibitory properties (e.g., targeting carbonic anhydrase) .

Propanamide Derivatives: Propanil (N-(3,4-dichlorophenyl)propanamide) shares the propanamide backbone but lacks the pyrazole moiety. Its herbicidal activity highlights the role of aromatic chlorination in agrochemical design . The target compound’s ethylamino group distinguishes it from Propanil’s dichlorophenyl group, suggesting divergent biological targets.

Pharmacological Potential vs. Industrial Use: The discontinued status of the target compound contrasts with Propanil’s widespread agricultural use, possibly reflecting challenges in synthesis, stability, or efficacy . Carvedilol-related impurities (e.g., carbazole-propanol hybrids) demonstrate the importance of propanol/propanamide scaffolds in drug development, though their complexity exceeds that of the target compound .

Physicochemical Properties :

- Limited data are available for the target compound’s physical properties (e.g., melting point, solubility), but its amide group suggests moderate polarity.

- The chloro-substituted analog (CAS 1251386-83-0) has a molecular weight of 244.72 g/mol and a Smiles string indicating spatial orientation (CCNC(Cn1nc(C)c(Cl)c1C)C(N)=O) .

生物活性

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide. Notably:

- In vitro Studies : The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects. For example, derivatives of 3,5-dimethyl-1H-pyrazole exhibited IC50 values indicating potent activity against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines .

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide | HepG2 | X.XX | |

| 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide | A549 | X.XX |

- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. These pathways are crucial for preventing cancer cell proliferation and promoting programmed cell death.

Antioxidant and Anti-inflammatory Activities

Research indicates that compounds based on the pyrazole structure exhibit antioxidant and anti-inflammatory properties. These effects are vital in reducing oxidative stress and inflammation associated with various diseases .

Case Study 1: Synthesis and Evaluation

A study conducted by Fouad et al. focused on the synthesis of novel pyrazole derivatives and their biological evaluations. Among these, specific derivatives demonstrated promising anticancer activity against HepG2 and A549 cells with IC50 values lower than standard chemotherapeutics like cisplatin .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation into the SAR of pyrazole derivatives revealed that substitutions at specific positions on the pyrazole ring significantly influenced their biological activity. For instance, modifications in the ethylamino group were found to enhance cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Q & A

Q. Table 1: Structural Analogs and Key Properties

| Compound Name | Unique Feature | Biological Activity |

|---|---|---|

| 4-Amino-5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Thione group | Enhanced antioxidant activity |

| Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate | Chloro substituent | Antimicrobial (MIC: 8 µg/mL) |

| 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]propanamide | Triazole moiety | Anticancer (IC₅₀: 12 µM) |

What methodologies are recommended for analyzing interaction mechanisms with biological targets?

Q. Basic Techniques :

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry between the compound and enzymes like COX-2 .

- Fluorescence Polarization : Measures displacement of fluorescent ligands (e.g., dansyl-labeled substrates) to assess competitive inhibition .

Q. Advanced Approaches :

- Time-Resolved Cryo-EM : Captures conformational changes in target proteins (e.g., kinase activation loops) upon compound binding at sub-ångström resolution .

- Metabolomic Profiling : LC-MS/MS tracks downstream metabolic perturbations (e.g., arachidonic acid pathway inhibition) in cell models .

How can researchers address contradictions in reported biological activity data?

Q. Basic Troubleshooting :

Q. Advanced Resolution :

- Meta-Analysis of Public Datasets : Use platforms like PubChem BioActivity to compare IC₅₀ values across studies and identify outliers linked to assay conditions (e.g., serum concentration in cell culture) .

- Machine Learning : Train models on high-throughput screening data to predict context-dependent activity (e.g., hypoxia vs. normoxia) .

What experimental design principles optimize stability and formulation studies?

Q. Basic Stability Assessment :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the amide bond) .

- Excipient Screening : Use differential scanning calorimetry (DSC) to detect incompatibilities with common excipients (e.g., lactose-induced Maillard reactions) .

Q. Advanced Formulation Strategies :

- Nanoencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life by 3-fold in rodent models. Optimize particle size (100–200 nm) via microfluidics .

- QbD (Quality by Design) : Apply factorial design (e.g., 2³ full factorial) to evaluate critical material attributes (e.g., particle size distribution) on dissolution kinetics .

How can computational methods enhance reaction design and mechanistic studies?

Q. Basic Applications :

- DFT Calculations : Predict reaction pathways (e.g., activation energy barriers for pyrazole ring formation) and optimize transition states .

- Molecular Dynamics (MD) : Simulate ligand-protein binding over 100-ns trajectories to identify stable binding poses .

Q. Advanced Integration :

- Hybrid QM/MM Models : Combine quantum mechanics (QM) for active-site interactions with molecular mechanics (MM) for protein flexibility, enabling accurate prediction of enantioselectivity .

- AI-Driven Retrosynthesis : Platforms like IBM RXN for Chemistry propose novel synthetic routes with >80% accuracy, validated by experimental yields .

What regulatory and safety considerations are critical for preclinical studies?

Q. Basic Compliance :

Q. Advanced Risk Mitigation :

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Predict human-equivalent doses from rodent data using allometric scaling (e.g., 0.16 mg/kg human dose from 10 mg/kg mouse LD₅₀) .

- Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) to minimize hazardous solvent use (e.g., replace DCM with cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。